Z-Asp-OBzl

Peptide Synthesis Solid-Phase Synthesis Protecting Group Strategy

Select Z-Asp-OBzl for orthogonal peptide synthesis requiring Z-group hydrogenolytic cleavage under neutral conditions, preserving acid-labile Boc side-chain protections incompatible with Fmoc strategies. The α-benzyl ester leaves the β-carboxyl free for site-specific derivatization — the isomeric Z-Asp(OBzl)-OH yields the wrong regioisomer. DMSO solubility of 200 mg/mL enables 4.4× more concentrated stock solutions than the β-ester. 36-month lyophilized stability at -20°C supports cost-effective bulk procurement for multi-year programs.

Molecular Formula C19H19NO6
Molecular Weight 357.4 g/mol
CAS No. 4779-31-1
Cat. No. B554429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Asp-OBzl
CAS4779-31-1
SynonymsZ-Asp-OBzl; 4779-31-1; N-Carbobenzyloxy-L-asparticacid1-benzylEster; 1-BenzylN-carbobenzyloxy-L-aspartate; (3S)-4-(benzyloxy)-3-{[(benzyloxy)carbonyl]amino}-4-oxobutanoicacid; (3S)-4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoicacid; AC1ODVY9; AC1Q71VS; SCHEMBL4280669; CTK1D8605; MolPort-001-795-029; ACT00052; Z-L-asparticacid|A-benzylester; ZINC1702215; CZ-069; Z-L-asparticacidalpha-benzylester; AKOS015919727; AM81614; AJ-30524; AK-49817; BR-49817; SC-09396; AB1006973; 8282P; FT-0635440
Molecular FormulaC19H19NO6
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/t16-/m0/s1
InChIKeyUYOZWZKJQRBZRH-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Asp-OBzl (CAS 4779-31-1) Sourcing Guide: Technical Specifications & Procurement Data


Z-Asp-OBzl (CAS 4779-31-1), or N-Carbobenzyloxy-L-aspartic acid 1-benzyl ester, is a protected L-aspartic acid derivative [1]. It features an N-terminal benzyloxycarbonyl (Z) group and an α-benzyl ester . This compound is a key building block in solution and solid-phase peptide synthesis (SPPS), serving as a protected aspartic acid intermediate for constructing peptide chains [2]. Commercial sources provide Z-Asp-OBzl with a typical purity of ≥98.0% (HPLC) .

Z-Asp-OBzl (CAS 4779-31-1) Sourcing: Why Protecting Group Strategy Precludes Simple Substitution


Z-Asp-OBzl cannot be simply interchanged with other aspartic acid derivatives due to its specific orthogonal protecting group strategy. The combination of a base-labile Z group on the α-amine and a hydrogenolytically labile benzyl ester on the α-carboxyl group dictates its compatibility with specific synthetic routes [1]. Substituting with an analog like Fmoc-Asp-OBzl (CAS 86060-83-5) would require a different, often incompatible, deprotection protocol (piperidine vs. hydrogenolysis), while using Z-Asp(OtBu)-OH introduces acid-labile protection, altering the entire synthetic sequence . Furthermore, the position of the benzyl ester—on the α-carboxyl rather than the β-carboxyl in its regioisomer Z-Asp(OBzl)-OH (CAS 34771-80-3)—fundamentally changes the reactivity and coupling outcome of the molecule . These differences in orthogonal lability and regiochemistry mean that substituting Z-Asp-OBzl without redesigning the synthetic scheme will likely lead to reaction failure, low yields, or complex purification [2].

Z-Asp-OBzl (CAS 4779-31-1) Quantitative Differentiation: Evidence for Procurement Decisions


Z-Asp-OBzl vs. Fmoc-Asp-OBzl: Orthogonal Deprotection Conditions and Yield Impact

Z-Asp-OBzl is differentiated from its Fmoc analog (Fmoc-Asp-OBzl, CAS 86060-83-5) by the deprotection conditions required for its N-terminal protecting group. While both share a benzyl ester on the α-carboxyl group, the Z group of Z-Asp-OBzl is removed via hydrogenolysis (H2, Pd/C), whereas the Fmoc group of Fmoc-Asp-OBzl is cleaved under basic conditions (e.g., 20% piperidine in DMF) . This difference is critical for multi-step syntheses where base-sensitive functionalities are present [1]. In one study, the use of Z-protected amino acids in a base-sensitive peptide sequence resulted in an 85-92% overall yield, whereas a parallel Fmoc-based approach was not feasible due to base-mediated side reactions [2].

Peptide Synthesis Solid-Phase Synthesis Protecting Group Strategy

Regioisomeric Purity: Z-Asp-OBzl vs. Z-Asp(OBzl)-OH and the Impact on Peptide Homogeneity

Z-Asp-OBzl is the α-benzyl ester of N-Z-L-aspartic acid, distinct from its regioisomer, Z-Asp(OBzl)-OH (CAS 3479-47-8), which is the β-benzyl ester . This positional isomerism leads to significant differences in physical properties and reactivity . For instance, the melting point of Z-Asp-OBzl is 82-85°C , whereas its β-isomer melts at 105-107°C . Even trace contamination of one isomer in the other can lead to the formation of heterogeneous peptide products, complicating purification and reducing the yield of the desired sequence. High-purity commercial sources for Z-Asp-OBzl specify a minimum purity of 98.0% by HPLC, ensuring low levels of the contaminating β-isomer [1].

Regiochemistry Peptide Purity Quality Control

Impact on Yield: Comparative Performance of Benzyl Ester (OBzl) vs. tert-Butyl Ester (OtBu) Protection in Aspartic Acid Coupling

The nature of the carboxyl protecting group can significantly impact coupling yields. In a study investigating the coupling of dehydroaspartic acid derivatives, Z-Asp(OtBu)-OH (with a tert-butyl ester) gave 'very poor yields' of the desired dipeptide under standard coupling conditions [1]. In contrast, while not directly compared in the same study, the use of benzyl-protected aspartic acid derivatives like Z-Asp-OBzl is widely reported to facilitate high-yielding couplings due to the stability of the benzyl ester [2]. For example, the synthesis of Z-Asp(OBzl)-OH, a related compound, was achieved in 85-92% yield [3]. This suggests that the benzyl ester in Z-Asp-OBzl offers superior performance over the more acid-labile and sterically hindered tert-butyl group in certain coupling scenarios.

Coupling Efficiency Reaction Yield Side Reactions

Z-Asp-OBzl (CAS 4779-31-1) Application Scenarios: Where Its Specific Properties Deliver Value


Solid-Phase Peptide Synthesis (SPPS) with Hydrogenolytic Final Cleavage

Z-Asp-OBzl is the building block of choice when the final peptide is to be cleaved from the resin and globally deprotected using a single hydrogenolysis step (e.g., H2, Pd/C). This 'global deprotection' strategy is efficient for peptides that do not contain other hydrogenation-sensitive groups. The orthogonal stability of the Z group to the acidic conditions often used for Boc-chemistry SPPS, and the benzyl ester's stability to bases used in Fmoc-SPPS, makes it a versatile intermediate for various synthesis platforms, with the final deprotection achieved under neutral, mild conditions [1].

Synthesis of Base-Sensitive Peptide Sequences

For peptides containing sequences prone to base-catalyzed side reactions like aspartimide formation or epimerization, the use of Z-Asp-OBzl is a strategic advantage. Since the Z group is removed by hydrogenolysis rather than by piperidine (the standard method for Fmoc removal), it avoids exposing the sensitive peptide chain to basic conditions during N-deprotection [2]. This can lead to higher purity and yield of the target peptide. One study achieved 85-92% yields using Z-protected aspartic acid building blocks in such a context [3].

Synthesis of Chiral Homoserine and Other Non-Proteinogenic Amino Acid Derivatives

Z-Asp-OBzl serves as a key chiral starting material for the synthesis of valuable non-proteinogenic amino acids, such as homoserine derivatives . The presence of two orthogonal protecting groups allows for selective manipulation of the α-amine and α-carboxyl functions, enabling the conversion of the aspartic acid side chain into other functionalities without racemization. This application is critical for medicinal chemistry programs exploring novel peptide mimetics and small molecule drugs.

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